Product packaging for 2-(Pent-2-en-3-yl)-N-phenylaniline(Cat. No.:CAS No. 918163-08-3)

2-(Pent-2-en-3-yl)-N-phenylaniline

Cat. No.: B12626711
CAS No.: 918163-08-3
M. Wt: 237.34 g/mol
InChI Key: HAXDVNRPKYAPRS-UHFFFAOYSA-N
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Description

2-(Pent-2-en-3-yl)-N-phenylaniline is a synthetic aniline derivative of interest in materials science and medicinal chemistry research. Its molecular structure, featuring a diphenylamine core and an unsaturated pentenyl chain, suggests potential as a building block for novel organic compounds. In materials research, aniline derivatives are commonly explored as components in organic light-emitting diodes (OLEDs) and as hole-transport materials due to their electron-donating capabilities . In pharmaceutical research, structurally similar compounds containing an N-phenylaniline core and specific substituents have been investigated for their anti-inflammatory and anti-proliferative properties, indicating this compound's potential as a synthetic intermediate for developing new bioactive molecules . The pent-2-en-3-yl side chain introduces a site for further chemical modification, such as cyclization or addition reactions, making it a versatile precursor for creating focused libraries in drug discovery and chemical biology. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N B12626711 2-(Pent-2-en-3-yl)-N-phenylaniline CAS No. 918163-08-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918163-08-3

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

2-pent-2-en-3-yl-N-phenylaniline

InChI

InChI=1S/C17H19N/c1-3-14(4-2)16-12-8-9-13-17(16)18-15-10-6-5-7-11-15/h3,5-13,18H,4H2,1-2H3

InChI Key

HAXDVNRPKYAPRS-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC)C1=CC=CC=C1NC2=CC=CC=C2

Origin of Product

United States

Synthetic Strategies for 2 Pent 2 En 3 Yl N Phenylaniline

Direct C-H Functionalization Approaches to the Aniline (B41778) Core

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis. This approach avoids the pre-functionalization of starting materials, thereby reducing step count and waste generation. For the synthesis of 2-(pent-2-en-3-yl)-N-phenylaniline, this involves the direct activation and subsequent alkenylation of a C-H bond on the aniline ring.

Transition Metal-Catalyzed Ortho-Alkenylation of N-Phenylanilines

Transition metal catalysis is a cornerstone of modern organic chemistry, enabling a wide array of selective transformations. rsc.org Rhodium, iridium, and other precious metals are often employed to catalyze the ortho-alkenylation of N-phenylanilines.

Rhodium catalysts, in particular, have shown significant promise in C-H activation. rsc.orgnih.govnih.gov For instance, Rh(I) complexes can catalyze the coupling of aryl imines with alkynes, leading to the formation of highly substituted nitrogen heterocycles through a C-H alkenylation/electrocyclization cascade. nih.govnih.gov While not a direct synthesis of the target compound, this methodology highlights the potential of rhodium to effect the desired C-C bond formation at the ortho position of an aniline derivative. The general mechanism involves the coordination of the aniline nitrogen to the metal center, followed by ortho-C-H activation to form a rhodacycle intermediate. Subsequent insertion of the alkene (in this case, a pentene derivative) and reductive elimination would yield the desired product.

Iridium catalysts have also been developed for C-H functionalization, often proceeding through similar mechanistic pathways involving cyclometalation.

Photocatalytic and Electrocatalytic C-H Functionalization Methods

In recent years, photocatalysis and electrocatalysis have gained prominence as green and sustainable methods for chemical synthesis. rsc.org These techniques utilize light or electrical energy, respectively, to drive chemical reactions, often under mild conditions.

Visible-light photoredox catalysis provides an efficient pathway for synthesizing N-aryl amines through catalytic dehydrogenation. researchgate.netrsc.org This approach can be harnessed for C-H functionalization. For example, the use of an iridium(III) photocatalyst can induce the para-selective C-H functionalization of anilines. nih.gov While the regioselectivity is different from the target ortho-substituted product, it demonstrates the feasibility of photocatalytic C-H functionalization on the aniline core. The mechanism typically involves the generation of a radical cation intermediate from the aniline, which can then react with a suitable coupling partner. nih.gov

Similarly, combining photoredox catalysis with nickel catalysis has enabled a range of C-H functionalization reactions under mild conditions. beilstein-journals.org This dual catalytic system can generate carbon-centered radicals that participate in cross-coupling reactions. beilstein-journals.org The synthesis of indoles through a dual C-H activation/photoredox catalysis system further illustrates the power of this approach for forming C-C bonds on N-aryl compounds. beilstein-journals.org

Directed C-H Activation Strategies for Regioselective Synthesis

Achieving regioselectivity is a critical challenge in C-H functionalization. The use of directing groups is a common and effective strategy to control the site of reaction. rsc.org These groups coordinate to the metal catalyst and position it in close proximity to a specific C-H bond, leading to selective activation.

For the synthesis of this compound, the inherent amino group of the N-phenylaniline can act as a directing group. The nitrogen atom can coordinate to a transition metal catalyst, facilitating the activation of the ortho-C-H bond through the formation of a stable five- or six-membered cyclometalated intermediate. snnu.edu.cnrsc.org This chelation-assisted strategy is highly effective for achieving ortho-selectivity. snnu.edu.cn For example, palladium catalysts have been successfully used for the ortho-arylation of unprotected anilines, where a cooperating ligand helps to drive the chemoselectivity and regioselectivity. acs.org

Cross-Coupling Methodologies for Aryl-Alkenyl Linkages

Cross-coupling reactions are a fundamental class of reactions in organic synthesis that involve the formation of a new bond between two different fragments, often catalyzed by a transition metal. wikipedia.org These methods are highly versatile and have been extensively developed for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-C Bond Formation Involving Aryl Amines and Alkenyl Precursors

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for constructing C-C bonds. acs.org The Heck reaction, for instance, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. hrpub.orgdoi.orgacs.orgresearchgate.net To synthesize this compound via this method, a halogenated N-phenylaniline (e.g., 2-bromo-N-phenylaniline) would be coupled with a pentene derivative. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination to afford the product and regenerate the catalyst.

The Buchwald-Hartwig amination is another cornerstone of palladium catalysis, focusing on the formation of C-N bonds. libretexts.orgyoutube.comwikipedia.orgorganic-chemistry.org While its primary application is for amination, the underlying principles and catalyst systems are highly relevant. The development of bulky, electron-rich phosphine (B1218219) ligands, such as BrettPhos and RuPhos, has dramatically expanded the scope and efficiency of palladium-catalyzed cross-coupling reactions, enabling the coupling of complex substrates under mild conditions. rsc.orgmit.edu These advanced catalyst systems could potentially be adapted for the C-C coupling required for the target molecule.

A dimeric NC-palladacycle of 2-phenylaniline has been shown to be an effective catalyst for both Suzuki and Heck cross-coupling reactions, highlighting the potential for catalyst systems derived from the substrate itself. hrpub.orgdoi.orgresearchgate.net

Catalyst SystemReactantsReaction TypeKey Features
Pd(0)/BINAPSecondary amines and alkenyl bromidesCross-couplingForms enamines and imines. nih.govresearchgate.net
Pd(2)(dba)3/BINAPSecondary amines and 1-bromostyreneCross-couplingNearly quantitative yields for enamines. nih.gov
Dimeric NC-palladacycle of 2-phenylanilineAryl halides and phenylboronic acid/styreneSuzuki/Heck CouplingEffective under mild, aerobic conditions. hrpub.orgdoi.org
Pd/bipy-6-OHUnprotected anilines and aryl halidesOrtho C-H ArylationHigh chemo- and regioselectivity. acs.org

Alternative Metal-Catalyzed Coupling Reactions for N-Phenylaniline Derivatization

While palladium has dominated the field of cross-coupling, other transition metals such as nickel, copper, and iron have emerged as viable and often more sustainable alternatives. wikipedia.org

Nickel catalysis has gained significant attention due to nickel's lower cost and unique reactivity. youtube.com Nickel-catalyzed cross-coupling reactions of aryl chlorides with sulfonamides have been developed, demonstrating nickel's ability to activate challenging substrates. nih.gov Furthermore, nickel photocatalysis has been employed for the amination of aryl halides under mild, room-temperature conditions. nih.govnih.gov These nickel-based systems could be adapted for the desired aryl-alkenyl coupling.

Copper-catalyzed reactions, particularly the Ullmann condensation, have a long history in C-N bond formation. mdpi.com Modern advancements have led to milder reaction conditions and broader substrate scope. nih.gov Copper can also catalyze the arylation of various nucleophiles and has been used in C-C bond activation processes. acs.org A palladium/copper co-catalyzed system has been developed for the oxidative C-H alkenylation of tertiary anilines, showcasing the potential of bimetallic systems. nih.gov

Iron, being abundant and non-toxic, is an attractive metal for catalysis. rsc.orgrochester.edu Iron-catalyzed cross-coupling reactions have been developed for both C-C and C-N bond formation, often proceeding through radical mechanisms. nih.govacs.org These methods offer a cost-effective and environmentally friendly approach to synthesis. rsc.org

Metal CatalystReaction TypeKey Advantages
NickelC-N and C-C Cross-CouplingLower cost, can activate aryl chlorides. youtube.comnih.govnih.gov
CopperC-N and C-C Cross-CouplingHistorical precedent, mild conditions with modern ligands. mdpi.comnih.govnih.gov
IronC-N and C-C Cross-CouplingAbundant, non-toxic, cost-effective. rsc.orgnih.govacs.org

Radical-Mediated Synthesis of the Pentenyl Moiety on the Aniline Scaffold

The introduction of an alkenyl group, such as the pent-2-en-3-yl moiety, onto an aniline scaffold can be approached through radical-mediated C-H functionalization. While direct radical pentenylation of N-phenylaniline is not extensively documented, analogous radical alkylation and alkenylation reactions provide a basis for a proposed synthetic route. These reactions typically involve the generation of a radical species that can then add to the aromatic ring of the aniline derivative.

One plausible approach involves the generation of a pentenyl radical, which can then be coupled with the N-phenylaniline. The pentenyl radical could be generated from a suitable precursor, such as a pentenyl halide or a derivative of pentenoic acid, using a radical initiator like azobisisobutyronitrile (AIBN) or through photoredox catalysis.

A proposed radical-mediated pathway could proceed as follows:

Formation of the Pentenyl Radical: A precursor such as 3-bromo-pent-2-ene could be treated with a radical initiator and a reducing agent (e.g., a tin hydride or a silane) to generate the pent-2-en-3-yl radical.

Radical Addition to N-phenylaniline: The generated pentenyl radical would then add to the N-phenylaniline. The position of addition (ortho, meta, or para) would be influenced by the directing effect of the amino group and the phenyl substituent. The amino group is an ortho, para-director, which would favor the formation of the desired 2-substituted product.

Rearomatization: The resulting radical adduct would then undergo an oxidation step to rearomatize the aniline ring, yielding this compound.

An alternative, more modern approach could utilize photoredox catalysis. In such a system, a photocatalyst, upon irradiation with light, can facilitate the single-electron transfer (SET) process necessary to generate the required radical species from a stable precursor. For instance, an iridium or ruthenium-based photocatalyst could be employed to activate a pentenyl trifluoroborate salt or a similar precursor to generate the pentenyl radical.

A study on the radical α-C-H cyclobutylation of aniline derivatives using a photoredox mechanism demonstrates the feasibility of forming C-C bonds at the α-position to the nitrogen atom of aniline derivatives through radical intermediates. nih.gov While this reaction targets the N-alkyl group, the principle of generating an aminoalkyl radical intermediate could be conceptually extended to the aromatic ring C-H functionalization.

Furthermore, radical cascade cyclizations of N-(2-alkynyl)anilines have been shown to produce functionalized quinolines, indicating that radical processes are a viable strategy for modifying the aniline core. nih.gov

Table 1: Proposed Reagents for Radical-Mediated Pentenylation

Role Example Reagents Function
Pentenyl Source3-Bromopent-2-ene, Potassium pent-2-en-3-yl trifluoroboratePrecursor to the pentenyl radical
Radical InitiatorAzobisisobutyronitrile (AIBN), Benzoyl peroxideInitiates the radical chain reaction
Photocatalyst[Ir(ppy)2(dtbbpy)]PF6, [Ru(bpy)3]Cl2Facilitates radical generation via SET
Reducing AgentTributyltin hydride, Tris(trimethylsilyl)silaneMediates radical formation from halide precursors
OxidantOxygen (air), Copper(II) saltsPromotes rearomatization of the radical adduct

Stereoselective and Regioselective Considerations in the Construction of this compound

The synthesis of this compound requires precise control over both regioselectivity (placement of the pentenyl group at the C2 position) and stereoselectivity (the geometry of the C=C double bond, E/Z).

Regioselectivity: The directing group ability of the N-phenylamino group is crucial for achieving ortho-selectivity. The nitrogen atom's lone pair can coordinate to a metal catalyst or stabilize a radical intermediate, directing the incoming substituent to the ortho position. In many transition-metal-catalyzed C-H functionalization reactions, a directing group is essential for high regioselectivity. For N-phenylaniline, the amino group itself can act as a directing group.

However, in radical reactions, the inherent electronic properties of the aniline ring play a more significant role. The amino group is a strong ortho, para-directing group due to its electron-donating nature. This would statistically favor a mixture of ortho and para products. To enhance ortho-selectivity, one might employ a strategy where a removable directing group is temporarily installed on the nitrogen atom, which can chelate to a metal center and force the reaction to occur at the ortho position.

Stereoselectivity: The pent-2-en-3-yl group contains a double bond, which can exist as either the E or Z isomer. The stereochemical outcome of the synthesis will depend on the mechanism of the C-C bond formation.

If the synthesis proceeds through a pre-formed pentenyl radical, the stereochemistry of the starting pentenyl precursor might be retained or scrambled depending on the lifetime and reactivity of the radical.

In transition-metal-catalyzed cross-coupling reactions, the stereochemistry of the alkene is often retained. For example, a Suzuki or Stille coupling of a 2-halo-N-phenylaniline with a stereodefined pentenylboronic acid or pentenylstannane, respectively, would likely proceed with retention of the double bond geometry.

The choice of catalyst and ligands can also play a critical role in controlling stereoselectivity. Chiral ligands can be used to induce enantioselectivity if a new stereocenter is formed, and can also influence the diastereoselectivity of the reaction.

Table 2: Factors Influencing Selectivity in the Synthesis of this compound

Selectivity Controlling Factors Examples of Strategies
Regioselectivity Directing group ability, Steric hindrance, Electronic effectsUse of a removable ortho-directing group (e.g., picolinamide), Choice of catalyst and reaction conditions to favor ortho C-H activation.
Stereoselectivity Reaction mechanism, Stereochemistry of starting materials, Catalyst and ligand choiceUse of stereodefined alkenyl precursors in cross-coupling reactions, Employment of stereospecific reaction pathways (e.g., pericyclic reactions).

Convergent and Divergent Synthetic Pathways for Complex N-Phenylaniline Derivatives

The synthesis of complex molecules like this compound can be approached using either convergent or divergent synthetic strategies. The choice between these pathways depends on the desired variety of final products and the complexity of the target molecule.

Convergent Synthesis: A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then coupled together in the final stages of the synthesis. For this compound, a convergent approach would involve the synthesis of a 2-halophenylaniline derivative and a pentenylating agent, followed by a cross-coupling reaction.

Fragment A: N-phenyl-2-iodoaniline. This could be prepared from 2-iodoaniline (B362364) and bromobenzene (B47551) via a Buchwald-Hartwig amination.

Fragment B: A pent-2-en-3-yl metallic reagent, such as (pent-2-en-3-yl)boronic acid or (pent-2-en-3-yl)tributylstannane.

Coupling: A palladium-catalyzed Suzuki or Stille coupling of Fragment A and Fragment B would yield the target molecule.

This approach is generally more efficient for complex targets as it allows for the parallel synthesis of key fragments, and purification is often simpler as the coupling partners are significantly different in size and properties from the final product.

Divergent Synthesis: A divergent synthesis starts from a common precursor and, through a series of reactions, generates a library of structurally related compounds. In the context of N-phenylaniline derivatives, one could start with N-phenylaniline and apply various functionalization reactions to introduce different substituents at various positions.

For the synthesis of this compound, a divergent strategy might involve:

Starting Material: N-phenylaniline.

Ortho-functionalization: A regioselective ortho-C-H activation/functionalization protocol could be used to introduce a handle, such as a halogen or a boronic ester, at the 2-position.

Diversification: This functionalized intermediate could then be reacted with a variety of coupling partners to generate a library of 2-substituted N-phenylanilines. To obtain the target molecule, the intermediate would be reacted with a suitable pentenylating agent.

This strategy is particularly useful for generating a library of compounds for screening purposes, as multiple derivatives can be accessed from a common intermediate.

Table 3: Comparison of Convergent and Divergent Synthetic Pathways

Synthetic Strategy Description Advantages Disadvantages
Convergent Key fragments are synthesized separately and then joined.High overall yield, Easier purification, Suitable for complex targets.Requires synthesis of multiple complex fragments.
Divergent A common intermediate is diversified to create a library of compounds.Efficient for generating libraries, Allows for rapid exploration of structure-activity relationships.Overall yield for a specific target may be lower, Linear sequence can be long.

Mechanistic Elucidation of Reactions Involving 2 Pent 2 En 3 Yl N Phenylaniline

Reaction Pathway Analysis for N-Phenylaniline Functionalization

The functionalization of N-phenylaniline and related aniline (B41778) derivatives is a cornerstone of modern synthetic chemistry, providing access to a wide array of valuable molecules. A primary challenge in these reactions is achieving chemoselectivity, as the aniline nitrogen and the aromatic C-H bonds are both potential reaction sites. nih.gov Historically, this has often necessitated the use of protecting groups on the nitrogen to prevent undesired N-arylation and direct the functionalization to the aryl ring. nih.gov

Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy due to its efficiency and atom economy. mdpi.com These reactions typically proceed via a C-H activation step, where a metal catalyst, often palladium or rhodium, selectively cleaves a C-H bond on the aniline's phenyl ring. mdpi.comresearchgate.net The regioselectivity of this process (i.e., whether the functional group is introduced at the ortho, meta, or para position) is a key challenge. Ortho-functionalization is most common, often achieved by using a directing group on the nitrogen atom that coordinates to the metal center and positions it in proximity to the ortho C-H bond. nih.gov

Strategies to achieve functionalization at more remote meta or para positions have also been developed. One sophisticated approach involves a "relay" process where an initial ortho-palladation is guided to the meta-position using a transient mediator like norbornene, a key feature of the Catellani reaction. nih.govaablocks.com The choice of catalyst, ligands, and additives is crucial in steering the reaction down a specific pathway and achieving the desired substitution pattern. nih.gov

Detailed Mechanistic Studies of Pentenyl Group Introduction and Transformations

The introduction of a pentenyl group onto the N-phenylaniline scaffold involves the formation of a new carbon-carbon bond, a transformation whose mechanism is of significant interest.

Investigation of Transition States in C-C Bond Forming Processes

The formation of the C-C bond between the aniline ring and the pentenyl group proceeds through a high-energy transition state. Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the geometry and energetics of these states. For related radical addition reactions to anilines, the transition state geometry for the C-C bond formation is a critical factor. d-nb.info For instance, in the intramolecular radical addition to substituted anilines, the forming C-C bond length in the transition state is calculated to be between 2.15 and 2.17 Å, with the radical attacking the aromatic ring at an angle of approximately 121-123°. d-nb.info

Role of Catalysts and Additives in Controlling Reaction Selectivity and Efficiency

Catalysts and additives play a pivotal role in directing the outcome of the pentenylation of N-phenylaniline. The choice of transition metal, the ligand bound to it, and other reagents can dramatically influence both the yield and the regioselectivity of the reaction.

Catalysts : Palladium is a widely used catalyst for C-H functionalization reactions. nih.govnih.gov Different palladium sources, such as Palladium(II) acetate (Pd(OAc)₂), can initiate the catalytic cycle. nih.gov Rhodium(III) catalysts have also been successfully employed for the C-H activation of N-nitrosoanilines, which serve as aniline surrogates, reacting them with various olefins. researchgate.net

Ligands : Ligands are critical for stabilizing the metal catalyst and tuning its reactivity and selectivity. For instance, in palladium-catalyzed ortho-arylation of unprotected anilines, the [2,2′-bipyridin]-6(1H)-one ligand was found to be essential for driving chemoselectivity, preventing N-arylation and promoting C-H activation. nih.gov Similarly, in meta-C-H arylation, specially designed 3-acetylamino-2-hydroxypyridine ligands have been shown to promote the desired transformation in the presence of a palladium catalyst. nih.gov The absence of such ligands often results in significantly reduced yields or a complete lack of reactivity. nih.gov

Additives : Additives such as oxidants or bases are frequently required. In some palladium-catalyzed olefinations, silver acetate (AgOAc) has been used, though silver-free conditions are being developed for greater practicality in industrial settings. nih.gov Bases are often necessary to facilitate the C-H activation step, which is frequently concerted metalation-deprotonation event. aablocks.com

The interplay between these components is summarized in the following table, which illustrates how different catalytic systems can be tailored for specific functionalizations of aniline derivatives.

Catalyst SystemLigand/AdditiveTarget SelectivityReference
Pd(OAc)₂3-acetylamino-2-hydroxypyridine / AgOAc / Norbornenemeta nih.gov
Pd(OAc)₂[2,2′-bipyridin]-6(1H)-oneortho nih.gov
[RhCp*Cl₂]₂AgSbF₆ / CsOAcortho researchgate.net
Pd(OAc)₂S,O-Ligand / PhCO₃ᵗBupara nih.gov

Kinetic Isotope Effect (KIE) Studies for Determining Rate-Limiting Steps

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and probing the nature of transition states. This is achieved by comparing the reaction rate of a substrate with that of its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). A significant KIE (typically kH/kD > 2) is observed if the C-H bond is broken in the rate-determining step.

In the context of aromatic C-H functionalization, KIE studies can provide crucial evidence for the C-H activation step being rate-limiting. For example, in the hydroxylation of aromatic compounds by phenylalanine hydroxylase, deuterium KIE studies were used to probe the chemical mechanisms of C-H bond cleavage. nih.gov While a direct KIE study on the pentenylation of N-phenylaniline is not widely reported, such experiments are standard practice in mechanistic investigations of C-H activation and would be expected to show a primary isotope effect if the C-H cleavage is the slowest step in the reaction sequence. The magnitude of the KIE can also provide insight into the transition state's symmetry and whether quantum tunneling is involved. nih.gov

Analysis of Radical Intermediates and Their Propagation in Synthetic Sequences

While many C-H functionalization reactions proceed through organometallic intermediates, some pathways involve radical species. The formation of 2-(Pent-2-en-3-yl)-N-phenylaniline could, under certain conditions, proceed via a radical mechanism. Such pathways can be initiated by chemical oxidative polymerizations using agents like FeCl₃, which can generate radical cations. uoc.ac.in

Computational studies have been used to investigate the energetics of intramolecular radical addition to substituted anilines, which constitutes a C-C bond-forming event. d-nb.info These studies help in understanding the feasibility of radical pathways. Experimental evidence for radical intermediates can be obtained through techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. In one study, the addition of a radical trap, N-tert-butyl-α-phenylnitrone (PBN), to a reaction involving the reductive cleavage of an N-N bond led to the successful observation of the amidyl radical adduct by EPR, confirming the presence of this key radical intermediate. chemrxiv.org The propagation of these radicals would then involve their addition to an olefin (such as a pentene derivative) to generate a new carbon-centered radical, which is then quenched to form the final product.

Computational Verification and Refinement of Proposed Reaction Mechanisms

Computational chemistry, particularly DFT, provides an indispensable tool for verifying and refining proposed reaction mechanisms at the molecular level. d-nb.info These methods allow for the calculation of the energies of reactants, intermediates, transition states, and products along a proposed reaction coordinate.

For the synthesis of functionalized anilines, computational studies can:

Validate Reaction Pathways : By comparing the energy barriers of different potential pathways (e.g., ortho vs. meta functionalization), researchers can predict the most likely mechanism and product outcome.

Elucidate Transition State Structures : As discussed previously, DFT calculations provide detailed geometric information about transition states, which is not directly accessible through experimental means. d-nb.info

Explain the Role of Catalysts and Ligands : Calculations can model the interaction between the metal catalyst, its ligands, and the substrate. This can reveal how a specific ligand might favor one reaction pathway over another by stabilizing a particular intermediate or transition state, thereby explaining observed selectivity. nih.gov

Corroborate Experimental Findings : Computational results are often used in conjunction with experimental data, such as KIE studies or intermediate trapping, to build a comprehensive and self-consistent mechanistic picture. For instance, DFT calculations can predict KIE values that can then be compared to experimental measurements to validate a proposed transition state structure.

Through these computational investigations, the intricate details of the reaction mechanism for the formation of this compound can be mapped out, providing a deeper understanding that guides the development of more efficient and selective synthetic methods.

Computational Chemistry Investigations of 2 Pent 2 En 3 Yl N Phenylaniline

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. These calculations provide insights into the distribution of electrons and identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack.

For 2-(pent-2-en-3-yl)-N-phenylaniline, DFT calculations would be employed to determine its ground-state electronic structure. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap generally suggests higher reactivity.

The spatial distribution of these frontier orbitals is also revealing. In a molecule like this compound, the HOMO is likely to be localized on the electron-rich N-phenylaniline core, particularly the nitrogen atom and the phenyl rings. The LUMO, conversely, might be distributed over the aromatic systems. Analysis of the molecular electrostatic potential (MEP) map would further highlight the electron-rich (negative potential) and electron-poor (positive potential) regions, thereby predicting sites for electrophilic and nucleophilic attack.

Reactivity descriptors, derived from DFT calculations, can quantify the reactivity of different atomic sites within the molecule. These include Fukui functions and dual descriptors, which can pinpoint the specific atoms most likely to participate in a chemical reaction.

Table 1: Representative DFT-Calculated Electronic Properties for an Analogous N-Phenylaniline System

ParameterCalculated ValueSignificance for this compound
HOMO Energy-5.8 eVIndicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap4.6 eVA larger gap suggests higher kinetic stability.
Dipole Moment1.5 DProvides insight into the overall polarity of the molecule.

Note: The values in this table are representative and based on calculations for analogous N-phenylaniline systems. Actual values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

The presence of the flexible pentenyl side chain in this compound makes its three-dimensional structure complex and dynamic. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of such flexible molecules. nih.govmdpi.com

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov By simulating the molecule in a virtual environment that can include a solvent, it is possible to observe how the molecule folds and flexes at an atomistic level. mdpi.com For this compound, an MD simulation would reveal the preferred conformations of the pentenyl chain relative to the N-phenylaniline core. This includes the torsional angles around the single bonds connecting the substituent to the aromatic ring and within the chain itself.

The results of an MD simulation are typically a trajectory file that contains the coordinates of all atoms at different time steps. Analysis of this trajectory can provide information on:

Conformational Preferences: By clustering the observed conformations, it is possible to identify the most stable and populated shapes of the molecule.

Intramolecular Interactions: The simulation can reveal non-covalent interactions, such as hydrogen bonds or van der Waals forces, that stabilize certain conformations.

Flexibility and Rigidity: Root-mean-square fluctuation (RMSF) analysis can identify which parts of the molecule are most flexible and which are more rigid. nih.gov

Understanding the conformational preferences of this compound is crucial as different conformations may exhibit different reactivities.

Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry provides methods to predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. frontiersin.orgbohrium.com This is particularly valuable for confirming the structure of a newly synthesized compound or for distinguishing between different isomers.

For this compound, DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts. The standard approach involves optimizing the molecular geometry and then performing a GIAO (Gauge-Independent Atomic Orbital) calculation to determine the isotropic shielding values for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of predicted NMR spectra has significantly improved with the development of more sophisticated computational methods and the use of machine learning algorithms trained on large datasets of experimental and calculated data. frontiersin.orgcsic.es By comparing the computationally predicted NMR spectrum with the experimentally measured one, it is possible to:

Confirm the proposed chemical structure.

Assign specific peaks in the experimental spectrum to particular atoms in the molecule.

Differentiate between potential stereoisomers.

Table 2: Representative Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for an Analogous Substituted Aniline (B41778)

Carbon AtomExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm)
C1 (ipso-NH)145.2144.8
C2 (ortho)118.9119.3
C3 (meta)129.5129.1
C4 (para)121.7122.0
C=C (alkenyl)135.8136.2
C=C (alkenyl)125.4125.9

Note: The values in this table are representative. The accuracy of the prediction depends on the level of theory, basis set, and solvent model used in the calculation.

Computational Studies of Stereochemical Outcomes and Regioselectivity in Synthetic Steps

The structure of this compound suggests it could be a precursor for intramolecular cyclization reactions, potentially leading to the formation of heterocyclic compounds such as indoles or quinolines. osti.gov Computational chemistry is a powerful tool for predicting the stereochemical outcomes and regioselectivity of such reactions.

For instance, in a potential acid-catalyzed intramolecular cyclization, the pentenyl chain could attack the ortho-position of the other phenyl ring. Computational studies can be used to model the transition states for the different possible cyclization pathways. By comparing the activation energies of these transition states, it is possible to predict which product is kinetically favored.

Factors that can be investigated computationally include:

Steric Effects: The size and orientation of substituents can influence which reaction pathway is preferred.

Electronic Effects: The electron-donating or -withdrawing nature of substituents on the aromatic rings can affect the nucleophilicity of the reacting centers.

Catalyst Effects: If a catalyst is involved, its interaction with the substrate can be modeled to understand how it directs the stereochemistry and regioselectivity of the reaction.

Such computational studies can guide the design of synthetic strategies to achieve the desired product with high selectivity.

Reaction Energetics and Transition State Mapping using Advanced Computational Models

A detailed understanding of a chemical reaction requires knowledge of its potential energy surface, including the structures and energies of reactants, products, intermediates, and transition states. Advanced computational models can be used to map these surfaces and calculate the energetics of a reaction. pitt.edu

For a potential reaction involving this compound, such as an intramolecular Heck reaction or a pericyclic reaction, computational chemists would perform a transition state search. This involves locating the saddle point on the potential energy surface that connects the reactants to the products. The structure of the transition state provides valuable information about the geometry of the molecule as the reaction is occurring.

By mapping the entire reaction pathway, including any intermediates, a complete energetic profile of the reaction can be constructed. This allows for a deep understanding of the reaction mechanism and can be used to rationalize experimental observations or to predict the feasibility of a proposed reaction.

Derivatization and Advanced Functionalization of the 2 Pent 2 En 3 Yl N Phenylaniline Core

Late-Stage Functionalization Strategies for Structural Diversification

Late-stage functionalization is a powerful strategy in medicinal chemistry and materials science for rapidly generating analogues from a common core structure. For 2-(pent-2-en-3-yl)-N-phenylaniline, this can be envisioned through several key approaches.

The selective activation of otherwise inert C-H bonds is a transformative tool in organic synthesis. For the this compound scaffold, the aniline (B41778) nitrogen can act as a native directing group for ortho-C-H functionalization. However, more advanced strategies enable functionalization at remote meta and para positions, which is often a significant challenge. nih.govnih.gov

One established method involves the use of a removable directing group or a transient mediator to achieve remote selectivity. nih.gov For instance, by employing a palladium catalyst in conjunction with a norbornene mediator, it is possible to achieve meta-arylation of aniline-type substrates. nih.gov This strategy could be applied to the N-phenyl ring of the target compound to introduce a variety of aryl groups at the meta-position. Another powerful approach utilizes a conformation-directing template that can be temporarily installed on the aniline nitrogen. This template forces the molecule into a specific conformation that brings a remote C-H bond into proximity with a palladium catalyst, enabling site-selective olefination or arylation. nih.gov Such a strategy could selectively functionalize the C-H bonds on either the aniline or the N-phenyl ring, depending on the template design.

Table 1: Potential Remote C-H Functionalization Reactions

Substrate Reagents and Conditions Potential Product
This compound 1. Acylation with a directing template (e.g., 2-(2-cyanophenoxy)-2-fluoroacetic acid) 2. Pd(OAc)₂, Ac-Gly-OH, Olefin, K₂CO₃, Toluene Template-directed meta-olefination product

The pentenyl group is a versatile handle for a wide array of classic and modern chemical transformations. Its reactivity can be finely tuned to produce a variety of functionalized derivatives.

Epoxidation: The double bond of the pentenyl group can be readily converted to an epoxide using reagents such as meta-chloroperoxybenzoic acid (m-CPBA). This epoxide can then be opened by various nucleophiles (e.g., amines, thiols, azides) to introduce new functional groups.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of a hydroxyl group to the double bond. Using borane (B79455) (BH₃) or its derivatives followed by oxidation with hydrogen peroxide and a base would yield the corresponding alcohol.

Cycloadditions: The alkene can participate in various cycloaddition reactions. For example, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could construct a new six-membered ring. A [2+2] cycloaddition with a ketene (B1206846) or a similar partner could form a cyclobutane (B1203170) ring, while a 1,3-dipolar cycloaddition with a nitrile oxide or an azide (B81097) could generate heterocyclic rings like isoxazolines or triazolines, respectively.

Introduction of Additional Functional Handles for Subsequent Synthetic Transformations

The functionalization strategies described above can be used to install new reactive groups, or "functional handles," onto the this compound core. These handles can then be used for subsequent synthetic transformations, enabling the construction of more complex molecules. For example, a C-H arylation could introduce a bromo-aryl group, which could then participate in Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. nih.gov Similarly, the introduction of a hydroxyl group via hydroboration-oxidation provides a site for esterification, etherification, or oxidation to a ketone.

Intramolecular Cyclization Reactions Involving the Pentenyl and Aniline Moieties

The proximity of the pentenyl group and the aniline moiety allows for the possibility of intramolecular cyclization reactions to form new heterocyclic structures. For instance, under acidic or metal-catalyzed conditions, the aniline nitrogen could attack the alkene in an intramolecular hydroamination reaction to form a five- or six-membered nitrogen-containing ring. Another possibility is an oxidative cyclization, where a suitable oxidant promotes the formation of a new bond between the aniline ring and the pentenyl group, potentially leading to carbazole (B46965) or indoline-type structures. researchgate.net Such transformations are valuable for building polycyclic frameworks common in natural products and pharmaceuticals.

Stereodivergent and Stereospecific Transformations of the Compound

The pentenyl group in this compound contains a stereocenter, and the double bond can exist as either the E or Z isomer. This provides opportunities for stereocontrolled synthesis.

Stereospecific Reactions: Reactions such as Sharpless asymmetric epoxidation or dihydroxylation could be used to install new stereocenters on the pentenyl group with high levels of stereocontrol. The existing stereochemistry of the starting material can direct the stereochemical outcome of these reactions.

Stereodivergent Synthesis: By carefully choosing reagents and catalysts, it is possible to generate any desired stereoisomer from a common starting material. For example, different chiral ligands in an asymmetric hydrogenation could lead to different diastereomers. This level of control is crucial for probing the structure-activity relationships of chiral molecules.

Rational Design of Complex Architectures Utilizing this compound as a Versatile Building Block

The diverse reactivity of this compound makes it an excellent building block for the rational design of complex molecular architectures. nih.gov By combining the various functionalization and cyclization strategies, it is possible to systematically build up molecular complexity. For example, a sequence involving a remote C-H functionalization to install a coupling handle, followed by a cross-coupling reaction, and then an intramolecular cyclization could rapidly generate a novel polycyclic heterocyclic scaffold. This modular approach allows for the systematic exploration of chemical space around the core structure, which is a key strategy in modern drug discovery and materials science.

Emerging Research Applications and Future Perspectives for 2 Pent 2 En 3 Yl N Phenylaniline in Advanced Organic Chemistry

Development of Novel Catalytic Systems Informed by the Compound's Reactivity Profile

No information is available on the reactivity profile of 2-(Pent-2-en-3-yl)-N-phenylaniline to inform the development of novel catalytic systems.

Exploration in Materials Science Precursor Research (e.g., Advanced Polymer Scaffolds, Conjugated Systems)

There are no published studies on the use of this compound as a precursor for advanced polymer scaffolds or conjugated systems.

Fundamental Insights into Structure-Reactivity Relationships for N-Phenylaniline Derivatives

No research is available that provides fundamental insights into the structure-reactivity relationship of this compound.

Integration with Sustainable Synthesis Methodologies, Including Flow Chemistry Approaches

There is no information on the integration of this compound into sustainable synthesis methodologies such as flow chemistry.

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